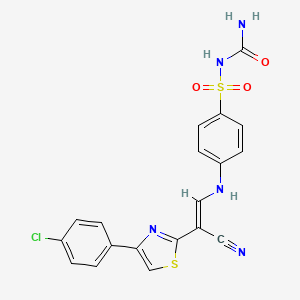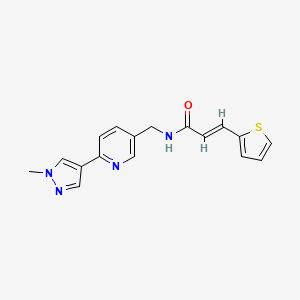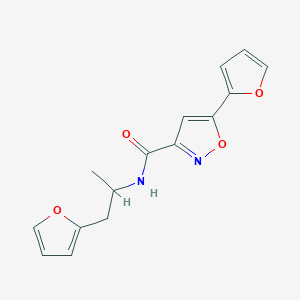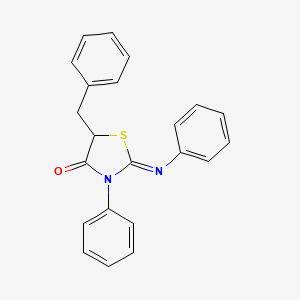
3-methoxy-N-propan-2-ylaniline
説明
3-methoxy-N-propan-2-ylaniline, also known as N-isopropyl-3-methoxyaniline, is a chemical compound with the CAS Number: 31143-05-2 . It has a molecular weight of 165.24 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of 3-methoxy-N-propan-2-ylaniline is C10H15NO . The InChI Code is 1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 .Physical And Chemical Properties Analysis
3-methoxy-N-propan-2-ylaniline is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用
Organic Synthesis and Catalysis
Compounds structurally related to 3-methoxy-N-propan-2-ylaniline have been employed in various synthesis and catalysis applications. For instance, their role in the formation and decomposition of N,N,N-trimethylanilinium cations on zeolite catalysts demonstrates their utility in methylation reactions and potential in enhancing catalytic processes, which could be applied in the synthesis of complex organic molecules (Wang et al., 2002).
Materials Science
In materials science, the incorporation of methoxy and aniline derivatives into polymers and other materials has been explored for creating innovative materials with unique properties. For example, a study on the synthesis and gelation of DOPA-modified poly(ethylene glycol) hydrogels showcases the potential of methoxy-functionalized compounds in developing new biomaterials with applications in tissue engineering and drug delivery systems (Lee et al., 2002).
Biomedical Research
Methoxy-substituted anilines have also found relevance in biomedical research, particularly in the development of pharmacologically active molecules. A study on the synthesis of indole–quinoline–oxadiazoles discusses the anticancer potential of these compounds, highlighting the importance of methoxy groups in medicinal chemistry for enhancing drug efficacy and selectivity (Kamath et al., 2016).
Environmental and Corrosion Science
Methoxylated compounds have been investigated for their application in corrosion inhibition, a critical aspect of protecting materials in aggressive environments. Research on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion provides insights into how these compounds effectively mitigate corrosion, underscoring the role of methoxy groups in developing effective corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
Safety and Hazards
The safety information available indicates that 3-methoxy-N-propan-2-ylaniline may be dangerous. It has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H312, and H314 , which correspond to harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage, respectively.
特性
IUPAC Name |
3-methoxy-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXLTWVONQPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-propan-2-ylaniline | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)


![S-(5-fluoro-2-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2844889.png)
![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)


![N-(2-methoxy-5-methylphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844898.png)
![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)



![4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2844907.png)
